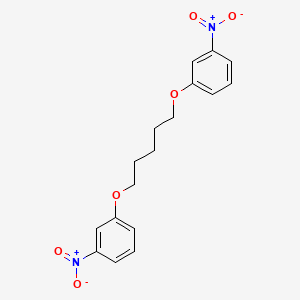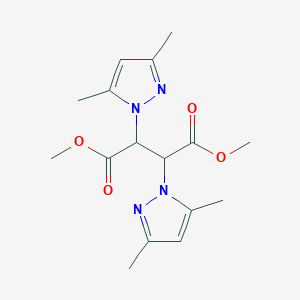
(4-Methoxy-3-nitro-phenyl)-methyl-amine, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxy-3-nitro-phenyl)-methyl-amine, hydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a methoxy group, a nitro group, and a methylamine group attached to a phenyl ring, with the hydrochloride salt form enhancing its solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-3-nitro-phenyl)-methyl-amine, hydrochloride typically involves the nitration of 4-methoxyacetophenone followed by reductive amination. The nitration process is carried out using a mixture of nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the meta position relative to the methoxy group. The resulting 4-methoxy-3-nitroacetophenone is then subjected to reductive amination using methylamine and a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methoxy-3-nitro-phenyl)-methyl-amine, hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methylamine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 4-Methoxy-3-amino-phenyl-methyl-amine.
Substitution: 4-Hydroxy-3-nitro-phenyl-methyl-amine.
Oxidation: 4-Methoxy-3-nitro-phenyl-methyl-imine.
Aplicaciones Científicas De Investigación
(4-Methoxy-3-nitro-phenyl)-methyl-amine, hydrochloride is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (4-Methoxy-3-nitro-phenyl)-methyl-amine, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-3-nitroacetophenone: Similar structure but lacks the methylamine group.
4-Methoxy-3-amino-phenyl-methyl-amine: Similar structure but with an amino group instead of a nitro group.
4-Hydroxy-3-nitro-phenyl-methyl-amine: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
(4-Methoxy-3-nitro-phenyl)-methyl-amine, hydrochloride is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the phenyl ring allows for versatile chemical transformations and interactions with biological targets .
Propiedades
Número CAS |
19871-40-0 |
|---|---|
Fórmula molecular |
C8H11ClN2O3 |
Peso molecular |
218.64 g/mol |
Nombre IUPAC |
4-methoxy-N-methyl-3-nitroaniline;hydrochloride |
InChI |
InChI=1S/C8H10N2O3.ClH/c1-9-6-3-4-8(13-2)7(5-6)10(11)12;/h3-5,9H,1-2H3;1H |
Clave InChI |
UBBSDEWLGPJTJX-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC(=C(C=C1)OC)[N+](=O)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Allyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11967930.png)
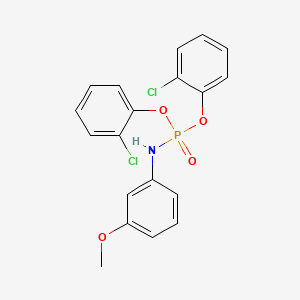
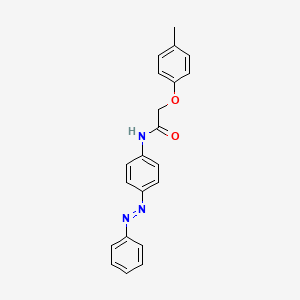
![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11967947.png)
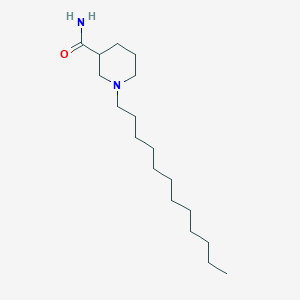
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide](/img/structure/B11967953.png)
![3-(3-methoxyphenyl)-N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11967962.png)

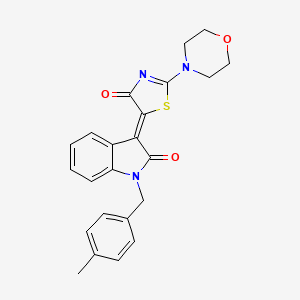
![4-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B11967968.png)
